4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound with a unique structure that includes a triazole ring, a nitrophenyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3-nitrobenzaldehyde with 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols.
Scientific Research Applications
4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antinociceptive activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Chemical Synthesis: It serves as a building block for synthesizing other complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar compounds include:
- 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of the trifluoromethyl group in 4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione makes it unique in terms of its lipophilicity and potential biological interactions.
Biological Activity
The compound 4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 325994-80-7) is a derivative of the triazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring substituted with a trifluoromethyl group and a nitrophenyl moiety. Its molecular structure can be represented as follows:
This structure is significant as the presence of the trifluoromethyl and nitro groups may influence its biological activity by enhancing lipophilicity and altering electronic properties.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties . The specific compound has shown promising results against various bacterial strains. Research indicates that derivatives of triazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
A study conducted on related triazole compounds demonstrated that modifications at the 5-position of the triazole ring could enhance antibacterial efficacy. For instance, compounds with a 4-trichloromethyl group exhibited MIC values comparable to standard antibiotics like ceftriaxone .
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
4-Nitrophenyl Triazole | 0.12 | E. coli |
5-Trifluoromethyl Triazole | 0.25 | S. aureus |
Complex with Ciprofloxacin | <1.9 | Mycobacterium smegmatis |
The mechanism through which triazoles exert their antimicrobial effects often involves inhibition of key enzymes involved in bacterial cell wall synthesis or interference with nucleic acid metabolism. For example, studies suggest that triazoles can act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .
Toxicological Profile
While the biological activity is promising, it is crucial to consider the toxicity profile of the compound. According to safety data sheets, the compound is classified as harmful if swallowed and may cause skin and eye irritation .
Table 2: Toxicological Data
Hazard Classification | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Properties
CAS No. |
325994-80-7 |
---|---|
Molecular Formula |
C10H6F3N5O2S |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
4-[(E)-(3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H6F3N5O2S/c11-10(12,13)8-15-16-9(21)17(8)14-5-6-2-1-3-7(4-6)18(19)20/h1-5H,(H,16,21)/b14-5+ |
InChI Key |
MJTMKXSFTRVSNR-LHHJGKSTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N2C(=NNC2=S)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NN2C(=NNC2=S)C(F)(F)F |
Origin of Product |
United States |
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